molecular formula C16H18ClF3N6O3 B10941563 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide

Cat. No.: B10941563
M. Wt: 434.80 g/mol
InChI Key: UKAGBZPBUFMVHL-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities. This compound, with its multiple functional groups, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide provides it with distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, while the trifluoromethyl group enhances its metabolic stability and lipophilicity .

Properties

Molecular Formula

C16H18ClF3N6O3

Molecular Weight

434.80 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]propanamide

InChI

InChI=1S/C16H18ClF3N6O3/c17-11-9-24(23-15(11)26(28)29)7-4-14(27)21-5-1-6-25-12(10-2-3-10)8-13(22-25)16(18,19)20/h8-10H,1-7H2,(H,21,27)

InChI Key

UKAGBZPBUFMVHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCCNC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl)C(F)(F)F

Origin of Product

United States

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